{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a methoxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the cyclopropyl and methoxypropylamine groups through substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and greener solvents may be explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropylamine group, where nucleophiles such as halides or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF as a solvent.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine
- {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-butoxypropyl)amine
Uniqueness
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain to the molecule, potentially enhancing its reactivity, while the methoxypropylamine moiety provides opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C14H25N3O |
---|---|
Molecular Weight |
251.37 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C14H25N3O/c1-11(2)17-13(10-15-7-4-8-18-3)9-14(16-17)12-5-6-12/h9,11-12,15H,4-8,10H2,1-3H3 |
InChI Key |
HAUXDXLMJQQBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.